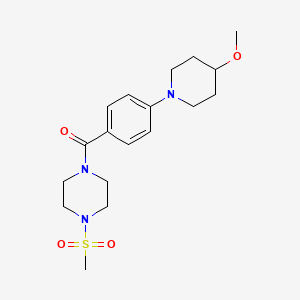

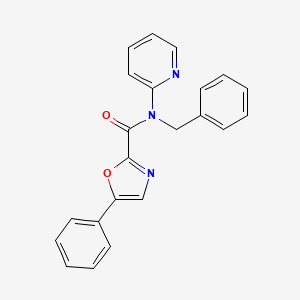

![molecular formula C23H20N2O4S B2983256 N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide CAS No. 313374-11-7](/img/structure/B2983256.png)

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been found to exhibit significant biological activities, including anti-tubercular properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of “N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide” is characterized by the presence of a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring . The structure-activity relationships of new benzothiazole derivatives have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. For instance, they can participate in condensation reactions with aldehydes to form 2-substituted benzothiazoles . They can also undergo intramolecular cyclization reactions .Wissenschaftliche Forschungsanwendungen

Anticancer and Anti-inflammatory Applications

Benzothiazole derivatives, including N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide, have shown potential as anticancer and anti-inflammatory agents. Studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines and reduce the activity of inflammatory cytokines like IL-6 and TNF-α . This dual action makes them promising candidates for the development of new treatments that target the link between chronic inflammation and cancer.

Anti-tubercular Activity

Recent synthetic developments have led to benzothiazole derivatives that exhibit significant anti-tubercular activity. These compounds have been compared with standard reference drugs and have shown better inhibition potency against M. tuberculosis . The synthesis of these derivatives involves various pathways, including diazo-coupling and Knoevenagel condensation, highlighting their versatility in drug development.

Antibacterial Properties

Benzothiazole derivatives have been evaluated for their antibacterial properties, with some showing promising activity against Gram-positive and Gram-negative bacterial strains. The minimum inhibitory concentration (MIC) values of these compounds indicate their potential as new antibacterial agents, with some derivatives exhibiting bactericidal activity against strains like Staphylococcus aureus .

Pharmacokinetic Profile

The pharmacokinetic properties of benzothiazole derivatives are favorable, as shown by ADMET calculations. This suggests that these compounds have a good potential to be developed into drugs with acceptable absorption, distribution, metabolism, excretion, and toxicity profiles .

Antiviral Potential

Benzothiazole derivatives have been identified as potential antiviral agents through high-throughput drug discovery screens. They have been explored as inhibitors of viral protease and RNA-dependent RNA polymerase, which are crucial in the life cycle of viruses like HCV .

Biochemical Significance

In biochemical research, benzothiazole derivatives have been used to study their interaction with various biological targets. Their role in molecular docking studies, particularly against targets like DprE1, has been discussed to find potent inhibitors with enhanced activity .

Wirkmechanismus

Target of Action

The primary target of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide is DprE1 , a key enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . This compound has shown potent inhibitory activity against Mycobacterium tuberculosis .

Mode of Action

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide interacts with its target DprE1, leading to the inhibition of the enzyme’s activity . This interaction disrupts the biosynthesis of arabinogalactan, thereby affecting the integrity of the mycobacterial cell wall and inhibiting the growth of the bacteria .

Biochemical Pathways

The compound affects the arabinogalactan biosynthesis pathway. By inhibiting DprE1, it disrupts the formation of arabinogalactan, a vital component of the mycobacterial cell wall . This disruption leads to downstream effects such as compromised cell wall integrity and inhibited bacterial growth .

Result of Action

The primary result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By disrupting the biosynthesis of arabinogalactan, the compound compromises the integrity of the mycobacterial cell wall, leading to inhibited bacterial growth .

Action Environment

The action, efficacy, and stability of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and solubility . Additionally, the presence of other substances, such as proteins or ions, could potentially interact with the compound and affect its action .

Eigenschaften

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4S/c1-27-18-12-14(13-19(28-2)21(18)29-3)22(26)24-16-9-5-4-8-15(16)23-25-17-10-6-7-11-20(17)30-23/h4-13H,1-3H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFQRCLUJYNSRMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

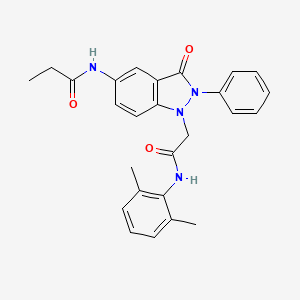

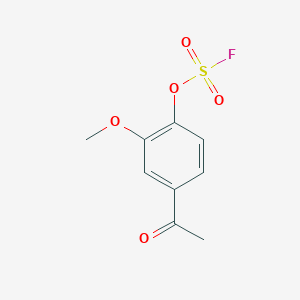

![2-(1H-benzo[d]imidazol-1-yl)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2983176.png)

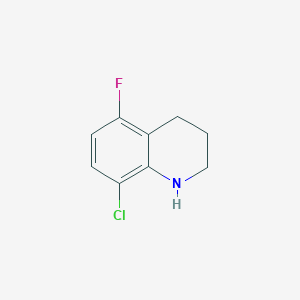

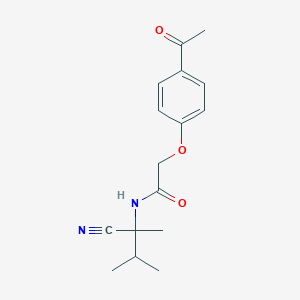

![2-{[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}pyridine](/img/structure/B2983180.png)

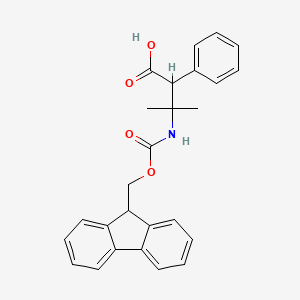

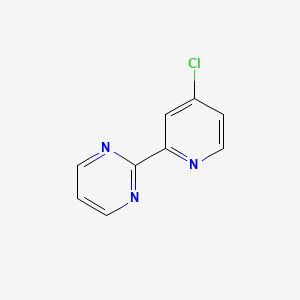

![1-[(3,4-Dimethoxyphenyl)methyl]-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B2983184.png)

![ethyl 2-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2983190.png)

![7-(4-chlorophenyl)-1-methyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2983192.png)

![Ethyl 5-acetyl-4-methyl-2-({[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)thiophene-3-carboxylate](/img/structure/B2983193.png)